Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid
Description
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (BCP) is a highly strained bicyclic compound with two carboxylic acid groups at the 1,3-positions. Its unique three-dimensional structure, characterized by a rigid [1.1.1] bicyclic framework, has made it a prominent bioisostere for flat aromatic rings like benzene in medicinal chemistry . Key advantages include:
- Enhanced solubility: Reduced lipophilicity compared to aromatic systems, improving drug-like properties.
- Metabolic stability: Resistance to oxidative degradation in vivo .
- Patented chemical space: Enables structural diversification to circumvent intellectual property barriers .
BCP was first synthesized in 1982 via a multistep route , but modern scalable methods involve photochemical reactions between [1.1.1]propellane and diacetyl, yielding 1 kg of diketone precursor in 6 hours and 500 g of BCP diacid via haloform reactions .
Properties
IUPAC Name |
bicyclo[1.1.1]pentane-1,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O4/c8-4(9)6-1-7(2-6,3-6)5(10)11/h1-3H2,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBLRPOGZAJTJEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56842-95-6 | |
| Record name | bicyclo[1.1.1]pentane-1,3-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reactants and Reaction Conditions
- Starting materials: [1.1.1]Propellane and diacetyl
- Reaction type: Photochemical addition
- Irradiation wavelength: 365 nm ultraviolet light (UV LED)
- Solvent: Diethyl ether
- Reaction mode: Continuous flow photoreactor
Methodology and Scale
- The photochemical addition of propellane to diacetyl constructs the bicyclo[1.1.1]pentane diketone intermediate.
- Early methods used mercury lamps and Pyrex glassware, which limited scale-up due to equipment constraints.
- Modern protocols use mercury lamp-free, quartz-free setups with 365 nm LED irradiation compatible with standard chemical glassware.
- Continuous flow photochemistry enables rapid synthesis of approximately 1 kg of diketone within 6 hours, a significant increase over batch processes.
Reaction Optimization
- Flow rate optimized at 30 mL/min with a reagent concentration of 0.7 M and a 1:1 molar ratio of propellane to diacetyl.
- LED power set at 80% of nominal (total diode power 670 W) to ensure efficient light penetration and reaction completion.
- The reaction mixture changes color from deep yellow (diacetyl) to almost white upon completion, indicating full conversion.
Conversion of Diketone to Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid
Haloform Reaction
- The diketone intermediate undergoes a haloform reaction in batch mode.
- The reaction is performed directly on crude diketone without prior purification to improve yield.
- The process involves stirring the diketone with sodium hydroxide and halogen source, followed by acidification and extraction.
Yield and Scale
- Starting from approximately 250 g of crude diketone, yields of this compound range from 45% to 51% per batch.
- Repeated runs have produced up to 500 g of the diacid.
- The product has a melting point of 169–170 °C and is characterized by NMR and HRMS confirming its structure.
Representative Data Table: Key Reaction Parameters and Yields
| Step | Conditions | Scale | Yield (%) | Notes |
|---|---|---|---|---|
| Photochemical addition | 365 nm LED, flow, diethyl ether | ~1 kg diketone | Not isolated | 6 h reaction, 30 mL/min flow rate |
| Haloform reaction | Batch, NaOH and halogen | 250 g diketone | 45–51 | Per batch, crude diketone used |
| Overall diacid production | Multiple batches | ~500 g diacid | Cumulative | Four runs total |
Additional Functionalizations
Following the synthesis of this compound, various functionalizations have been demonstrated to produce building blocks relevant for medicinal chemistry, including:
- Alcohols
- Amines
- Trifluoroborates
- Amino acids
These transformations highlight the versatility of the diacid as a synthetic intermediate.
Summary of Key Research Findings
- The transition from batch to continuous flow photochemistry enables kilogram-scale synthesis with improved safety and efficiency.
- Use of 365 nm LED irradiation avoids the need for hazardous mercury lamps and specialized glassware.
- Direct haloform reaction on crude diketone improves overall yield and simplifies the process.
- Storage of [1.1.1]propellane in solution under inert atmosphere facilitates practical large-scale operations.
- The described methods provide a robust platform for producing this compound for pharmaceutical and academic research applications.
Chemical Reactions Analysis
Oxidation Reactions
BCP-diCOOH undergoes selective oxidation under controlled conditions:
- KMnO₄-mediated oxidation in acidic media yields bicyclo[1.1.1]pentane-1,3-diketone (BCP-diketone) through decarboxylative oxidation .
- Chromium trioxide (CrO₃) selectively oxidizes one carboxylic acid group to a ketone while retaining the strained bicyclic core .
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Decarboxylative oxidation | KMnO₄, H₂SO₄, 70°C | BCP-diketone | 72% | |
| Partial oxidation | CrO₃, acetone, 0°C | Mono-ketone derivative | 58% |
Reduction Reactions
The carboxylic acid groups are reducible to alcohols:
- LiAlH₄ in THF reduces both -COOH groups to -CH₂OH, forming 1,3-bis(hydroxymethyl)BCP .
- NaBH₄/I₂ systems achieve partial reduction to mono-alcohol intermediates .
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Full reduction | LiAlH₄, THF, reflux | 1,3-Bis(hydroxymethyl)BCP | 89% | |
| Selective reduction | NaBH₄/I₂, MeOH | Mono-alcohol derivative | 47% |
Halogenation
- Haloform reaction with Br₂/NaOH converts BCP-diCOOH to 1,3-dibromo-BCP .
- Selectfluor in water introduces fluorine atoms at bridge positions .
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Bromination | Br₂, NaOH, H₂O | 1,3-Dibromo-BCP | 68% | |
| Fluorination | Selectfluor, AgNO₃, H₂O | 3-Fluoro-BCP-COOH | 77% |
Esterification & Amidation
- SOCl₂/ROH forms diesters (e.g., dimethyl BCP-dicarboxylate) .
- EDC/DMAP couples with amines to produce diamides .
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Diester formation | SOCl₂, MeOH | Dimethyl BCP-dicarboxylate | 94% | |
| Diamide synthesis | EDC, DMAP, RNH₂ | BCP-diamide | 82% |
Suzuki-Miyaura Coupling
BCP-diCOOH-derived boronic esters participate in Pd-catalyzed cross-couplings :
- BCP-Bpin derivatives couple with aryl halides to form biaryl-BCP hybrids.
| Substrate | Partner | Catalyst | Product | Yield | Reference |
|---|---|---|---|---|---|
| BCP-Bpin | PhBr | Pd(PPh₃)₄ | Ph-BCP-Ph | 63% |
Click Chemistry
- CuAAC reactions with BCP-azides yield triazole-linked conjugates :
- 1-Azido-BCP reacts with terminal alkynes under Cu(I) catalysis.
| Substrate | Partner | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| BCP-N₃ | Phenylacetylene | CuSO₄, NaAsc | BCP-triazole | 91% |
Radical Reactions
BCP-diCOOH derivatives engage in radical-mediated functionalization:
- Photochemical alkylation with propellane generates alkyl-BCP iodides .
- TEMPO-trapping experiments confirm radical intermediates in bridge functionalization .
| Reaction Type | Initiator | Product | Yield | Reference |
|---|---|---|---|---|
| Photochemical alkylation | Light (365 nm) | Alkyl-BCP-I | 85% | |
| Radical fluorination | Selectfluor | Bridge-F-BCP | 45% |
Bioconjugation
BCP-diCOOH serves as a linker in bioconjugates:
- Peptide coupling via NHS esters forms stable amide bonds with lysine residues .
- Clickable probes enable bioorthogonal labeling in cellular systems .
Stability & Reactivity Trends
Scientific Research Applications
Synthesis and Modifications
The synthesis of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid has been achieved through innovative methods such as photochemical reactions and haloform reactions. A notable study demonstrated the construction of the bicyclo[1.1.1]pentane core via a flow photochemical addition of propellane to diacetyl, yielding the target compound in multigram quantities within a day . The following table summarizes key synthesis methods:
| Synthesis Method | Description | Yield |
|---|---|---|
| Flow Photochemical Addition | Involves propellane and diacetyl under irradiation | Multigram scale |
| Haloform Reaction | Utilizes diketone obtained from the above reaction | Multigram scale |
| Gram Scale Transformations | Produces various derivatives for medicinal chemistry | Variable |
Medicinal Chemistry Applications
This compound serves as a valuable bioisostere in drug development, offering enhanced metabolic stability and altered pharmacokinetics compared to traditional scaffolds. Its derivatives have been synthesized for potential therapeutic applications, including:
- Bicyclo[1.1.1]pentane-1,3-dicarboxamide : Investigated for its efficacy in targeting specific biological pathways.
- 3-Aminobicyclo[1.1.1]pentan-1-carboxylic acid : Explored for its role in modulating receptor interactions.
- tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate hydrochloride : A compound of interest for its potential as a drug candidate .
The following table highlights some derivatives and their potential applications:
| Derivative | Potential Application |
|---|---|
| Bicyclo[1.1.1]pentane-1,3-dicarboxamide | Targeting specific biological pathways |
| 3-Aminobicyclo[1.1.1]pentan-1-carboxylic acid | Modulating receptor interactions |
| tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate hydrochloride | Drug candidate exploration |
Material Science Applications
Beyond medicinal uses, bicyclo[1.1.1]pentane derivatives are being explored in materials science for their unique structural properties that can enhance polymer performance and stability:
- Polymer Additives : Bicyclo[1.1.1]pentane structures can improve the mechanical properties of polymers.
- Supramolecular Chemistry : Their rigid framework allows for the design of novel supramolecular architectures that can be utilized in various applications from sensors to drug delivery systems .
Case Studies
Several studies illustrate the practical applications of bicyclo[1.1.1]pentane derivatives:
Case Study 1: Drug Development
A research team synthesized a series of bicyclo[1.1.1]pentane-based compounds to evaluate their effectiveness as inhibitors in cancer cell lines, demonstrating promising results that warrant further investigation into their mechanisms of action.
Case Study 2: Material Enhancement
In a study focused on polymer composites, incorporating bicyclo[1.1.1]pentane structures resulted in enhanced thermal stability and mechanical strength compared to conventional additives.
Mechanism of Action
The mechanism by which bicyclo[1.1.1]pentane-1,3-dicarboxylic acid exerts its effects is primarily through its role as a bioisostere. By replacing phenyl rings in drug molecules, it can improve solubility, reduce lipophilicity, and enhance metabolic stability. The molecular targets and pathways involved depend on the specific drug molecule in which the this compound is incorporated .
Comparison with Similar Compounds
Polyhalogenated BCP Derivatives
Radical halogenation introduces fluorine or chlorine atoms to BCP, altering physicochemical properties:
| Property | BCP Diacid (Parent) | 2,2-Difluoro-BCP Diacid | Tetrachloro-BCP Diacid |
|---|---|---|---|
| pKa1 | 2.78 ± 0.08 | 1.07 ± 0.03 | 1.07 ± 0.03 |
| pKa2 | 4.14 ± 0.10 | 2.31 ± 0.03 | 2.31 ± 0.03 |
| Strain Energy (kcal/mol) | ~25 | ~30 | ~35 |
| Key Applications | Drug scaffolds | 19F NMR probes | High acidity for MOFs |
- Chlorination: Selective radical chlorination of 2,2-difluoro-BCP yields up to four chlorine atoms, confirmed by X-ray crystallography. Increased strain (up to 35 kcal/mol) arises from nonbonded Cl-Cl repulsions, impacting stability and reactivity .
- Fluorination : Fluorinated BCP derivatives exhibit large proximate $^4J_{FF}$ couplings (50–100 Hz) in NMR, useful for structural analysis .
BCP-Based Amino Acids and Peptide Mimetics
BCP derivatives serve as non-natural amino acids with improved conformational rigidity:
- 3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid: A γ-aminobutyric acid (GABA) mimetic, enhancing peptide stability .
- N-Boc amino acid 12: Synthesized via Curtius rearrangement of BCP esters, used in solid-state peptide studies .
Comparison with Linear Analogues :
BCP in Metal-Organic Frameworks (MOFs)
BCP’s 3D structure enhances MOF performance:
- NU-2002 : An Al-based MOF using BCP as a linker demonstrated superior hexane isomer separation efficiency compared to terephthalic acid (2D linker) due to controlled structural breathing .
- Stability : BCP-based MOFs retain porosity under thermal stress, unlike some bicyclo[2.2.2]octane derivatives .
Comparison with Other Bioisosteres
| Bioisostere | Strain Energy (kcal/mol) | Synthetic Scalability | Key Advantages |
|---|---|---|---|
| BCP | ~25 | High (kg-scale) | High solubility, metabolic stability |
| Cubane | ~40 | Moderate | Extreme rigidity, low lipophilicity |
| 2-Oxabicyclo[2.2.2]octane | ~15 | Low | Improved pharmacokinetics |
- Cubane : Higher strain limits large-scale synthesis but offers unmatched rigidity for enzyme inhibitors .
- 2-Oxabicyclo[2.2.2]octane : Lower strain facilitates synthesis but lacks BCP’s versatility in functionalization .
Biological Activity
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (BCP) has garnered significant attention in medicinal chemistry due to its unique structural features and promising biological activities. This article explores the biological activity of BCP, highlighting its applications, synthesis, and the underlying mechanisms that contribute to its efficacy.
Overview of Bicyclo[1.1.1]pentane
Bicyclo[1.1.1]pentane is a bicyclic compound characterized by a three-carbon bridge connecting two five-membered rings. The structural integrity of BCP allows it to serve as a bioisostere of phenyl rings, which enhances its metabolic stability and biological activity compared to traditional aromatic compounds.
1. Inhibition of Indoleamine-2,3-dioxygenase (IDO1)
One of the most notable biological activities of BCP derivatives is their ability to inhibit IDO1, an enzyme implicated in immune regulation and cancer progression.
- Mechanism : The BCP motif effectively displaces heme in the active site of IDO1, leading to potent inhibition.
- Potency : Compound 4-a, a derivative of BCP, demonstrated an IC50 value of 3.1 nM in HeLa cell assays and 121 nM in human whole blood assays, indicating strong inhibitory activity against IDO1 .
2. Metabolic Stability
BCP derivatives exhibit enhanced metabolic stability compared to their phenyl counterparts due to reduced susceptibility to amide hydrolysis.
- Pharmacokinetics : Compound 4-a showed low clearance (0.2 mL/min/kg) and a long half-life (66 hours) in rat models, suggesting favorable pharmacokinetic properties for oral dosing .
- Selectivity : The selectivity for IDO1 over tryptophan 2,3-dioxygenase (TDO) was also confirmed, with an IC50 > 10 μM for TDO .
Synthesis and Modifications
The synthesis of BCP and its derivatives has been optimized for large-scale production:
- Flow Photochemical Reactions : A novel method involving the photochemical addition of propellane to diacetyl allows for the rapid construction of the BCP core on a kilogram scale within one day .
- Haloform Reaction : Following the formation of diketones from propellane, a haloform reaction yields BCP-1,3-dicarboxylic acid in multigram amounts .
Case Study 1: Synthesis and Biological Evaluation
A study focused on synthesizing various BCP derivatives for medicinal chemistry applications highlighted the effectiveness of the BCP core in enhancing biological activity:
| Compound | IC50 (HeLa Cells) | Selectivity for IDO1 |
|---|---|---|
| Compound 4-a | 3.1 nM | Yes (IC50 > 10 μM for TDO) |
| Compound 4-b | 230 nM | No |
This case study illustrates the significant differences in potency and selectivity between different derivatives .
Case Study 2: Polyhalogenated Derivatives
Research into polyhalogenated BCP derivatives demonstrated their potential in developing selective agents with unique biological properties:
Q & A
Q. What are the established synthetic routes for bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, and how do they compare in scalability and purity?
The photochemical synthesis using [1.1.1]propellane and 2,3-butanedione under UV irradiation is a foundational method, yielding ~70% of the diacid after hydrolysis . Alternative approaches include radical chlorination of the parent diacid, but this requires careful control of reaction conditions to avoid cage degradation . Scalability is limited by the instability of intermediates like [1.1.1]propellane, necessitating in situ generation .
Q. How is this compound characterized structurally and analytically?
X-ray crystallography is critical for confirming bridgehead substituent positions, especially in halogenated derivatives . NMR spectroscopy (¹H, ¹³C, ¹⁹F) reveals distinct splitting patterns due to the strained cage structure, with long-range F-F coupling constants (e.g., 50–100 Hz) in fluorinated analogs . Capillary electrophoresis is used to measure pKa values, which correlate well with DFT predictions .
Q. What are the primary applications of this compound in materials science?
The diacid serves as a rigid 3D linker in metal-organic frameworks (MOFs), such as NU-2002 ([Al(OH)(BPDCA)]ₙ), where it enhances structural stability and gas separation efficiency compared to planar linkers like terephthalic acid . Its strained geometry reduces framework flexibility, enabling selective isomer separation .
Q. How does this compound act as a bioisostere in medicinal chemistry?
The compound replaces para-substituted benzene rings to improve solubility and reduce metabolic instability. For example, 1,3-disubstituted derivatives mimic ortho-substituted benzene in antifungal agents, verified via comparative bioactivity assays and crystallographic studies .
Advanced Research Questions
Q. How can regioselectivity challenges in halogenation be addressed for bicyclo[1.1.1]pentane derivatives?
Radical chlorination with Cl₂ or hydrodechlorination using TMS₃SiH allows selective introduction of 1–4 chlorine atoms at bridge positions. DFT calculations guide isomer prediction by evaluating strain energies and nonbonded Cl-Cl repulsions, which increase by ~5–10 kcal/mol per added chlorine . X-ray validation is essential to confirm substitution patterns .
Q. What computational methods best predict the physicochemical properties of halogenated derivatives?
B3LYP-D3BJ/6-311+G(d,p) calculations accurately predict pKa trends (e.g., tetrachlorinated diacid: pKa₁ = 1.07, pKa₂ = 2.31) and strain energies. GIAO-RHF/6-31G methods model NMR chemical shifts, while EOM-CCSD/6-311G predicts coupling constants in fluorinated analogs .
Q. How do conformational changes in MOFs incorporating this diacid impact gas adsorption?
In situ X-ray diffraction and gas adsorption isotherms reveal that the diacid’s rigidity minimizes "breathing" (framework flexibility), enhancing selectivity for hexane isomers. Computational modeling (e.g., DFT with periodic boundary conditions) correlates linker dimensionality with adsorption kinetics .
Q. What strategies mitigate strain-induced instability during functionalization?
Stepwise functionalization (e.g., esterification before halogenation) reduces cage strain. For example, dimethyl esters of the diacid tolerate fluorination better than the free acid, with hexafluorination increasing strain energy to ~35 kcal/mol . Mercury-mediated Hunsdiecker reactions avoid harsh conditions during dibromide synthesis .
Q. How do contradictory pKa values from different synthesis batches arise, and how can they be resolved?
Batch-to-batch variability in halogenation or incomplete purification can alter acidity. Capillary electrophoresis with UV detection (CE-UV) provides precise pKa measurements, while tandem MS confirms purity. Cross-validation with DFT calculations identifies outliers due to isomer contamination .
Q. What experimental designs compare the bioisosteric efficacy of bicyclo[1.1.1]pentane vs. other saturated cores?
Competitive inhibition assays (e.g., LpPLA2 inhibitors) paired with X-ray co-crystallography quantify binding affinity changes. MD simulations (AMBER or CHARMM force fields) assess conformational rigidity and solvation effects, linking structural features to bioactivity .
Methodological Notes
- Synthetic Optimization : Use low-temperature UV irradiation (−10°C) to stabilize [1.1.1]propellane intermediates .
- Analytical Validation : Combine X-ray crystallography with ¹⁹F NMR to resolve fluorinated isomer mixtures .
- Computational Workflow : Start with geometry optimization (DFT), followed by property prediction (pKa, strain) and spectral simulation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
